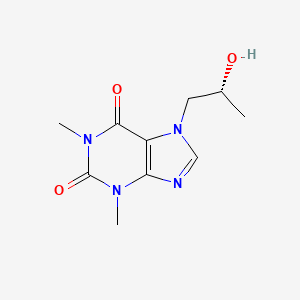

(R)-PROXYPHYLLINE

説明

Enantiomeric Purity in Pharmaceutical Research and Development

Enantiomeric purity, also known as optical purity, is a critical parameter in the pharmaceutical industry, signifying the proportion of one enantiomer in a mixture. wisdomlib.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. canada.ca While they possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. libretexts.orgnumberanalytics.comwisdomlib.org

The significance of isolating a single enantiomer from a racemic mixture (a 1:1 mixture of enantiomers) became starkly evident with historical examples where one enantiomer produced the desired therapeutic effect while the other was inactive or, in some cases, harmful. numberanalytics.com Consequently, regulatory bodies like the FDA have established guidelines that emphasize the importance of assessing the enantiomeric purity of drugs and understanding the distinct properties of each enantiomer. numberanalytics.com

The production of enantiomerically pure compounds is a major focus in drug development. wisdomlib.org This can be achieved by separating a racemic mixture or through stereoselective synthesis. wisdomlib.org The determination of enantiomeric purity requires validated enantioselective analytical methods, such as high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or derivatization with chiral reagents. libretexts.orgiupac.org For instance, the enantiomers of proxyphylline (B1679798) have been analyzed in plasma by derivatizing them with (-)-camphanoyl chloride, allowing for their separation on an achiral HPLC column. iupac.orgresearchgate.net This focus ensures the safety and efficacy of pharmaceutical products. wisdomlib.org

The Xanthine (B1682287) Scaffold as a Foundation for Bioactive Molecules

Xanthine, a purine (B94841) base with the chemical name 3,7-dihydro-1H-purine-2,6-dione, serves as a fundamental scaffold for a vast array of biologically active compounds. biointerfaceresearch.comresearchgate.net Its bicyclic structure, containing four nitrogen atoms and two carbonyl groups, offers multiple positions for chemical modification, leading to a diverse range of derivatives with varied pharmacological activities. researchgate.netdergipark.org.tr

Naturally occurring methylxanthines, such as caffeine, theophylline (B1681296), and theobromine, are well-known examples that demonstrate the physiological effects of this class of compounds. researchgate.net Xanthine derivatives have been investigated for a wide spectrum of therapeutic applications, including:

Bronchodilators: Used in the management of respiratory conditions like asthma. biointerfaceresearch.commdpi.compatsnap.com

Adenosine (B11128) Receptor Antagonists: Showing potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. biointerfaceresearch.comresearchgate.net

Anti-inflammatory agents. researchgate.net

Anticancer agents. dergipark.org.trnih.gov

Cardiac stimulants and vasodilators. medkoo.commedchemexpress.com

The mechanism of action for many xanthines involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in effects like smooth muscle relaxation. patsnap.comnih.gov They can also act as antagonists at adenosine receptors. biointerfaceresearch.comresearchgate.net The versatility of the xanthine scaffold continues to make it an attractive nucleus for the design and synthesis of new therapeutic agents in medicinal chemistry. biointerfaceresearch.comnih.gov

Research Imperatives for (R)-Proxyphylline Enantiomers

Proxyphylline, or 7-(2-hydroxypropyl)theophylline, is a chiral derivative of theophylline. nih.govacs.org As a chiral molecule, it exists as two enantiomers: this compound and (S)-Proxyphylline. The imperative to study these individual enantiomers stems from the fundamental principle that stereoisomers can interact differently with biological systems.

Research has focused on developing methods for the synthesis and separation of proxyphylline enantiomers to investigate their distinct properties. A key approach is chemoenzymatic synthesis, which utilizes enzymes for stereoselective reactions. One such method involves the kinetic resolution of racemic proxyphylline using immobilized Candida antarctica lipase (B570770) B (CAL-B). researchgate.netacs.org This process can involve enantioselective transesterification, hydrolysis, or methanolysis to separate the enantiomers with high enantiomeric excess (ee). researchgate.netacs.org For example, a preparative-scale reaction yielded (R)-(-)-alcohol with 96% ee. acs.org

The absolute configuration of the enantiomers has been established, with the (+)-isomer being (S)-proxyphylline and the (-)-isomer being this compound. lookchem.com Studies investigating the activity of the individual enantiomers as inhibitors of cyclic nucleotide phosphodiesterase in human lung tissue found no significant difference between the (R) and (S) isomers or the racemic mixture. lookchem.com

Further research has delved into the solid-state properties of proxyphylline enantiomers, revealing a complex polymorphic landscape. acs.org At least five distinct polymorphic forms have been identified: two for the racemic mixture and three for the pure enantiomer. acs.org Understanding these crystalline forms is crucial for pharmaceutical development, as polymorphism can affect a drug's stability and bioavailability.

Below is a data table summarizing key research findings related to the separation of Proxyphylline enantiomers.

| Research Focus | Method | Key Finding | Reference |

| Enantiomer Preparation | Kinetic Resolution via Transesterification | The reaction was catalyzed by immobilized Candida antarctica lipase B, successfully producing enantiomers with excellent enantiomeric excess (up to >99% ee). | researchgate.netacs.org |

| Preparative Scale Resolution | Kinetic Resolution | Unreacted (S)-(+)-butanoate (97% ee) and (R)-(-)-alcohol (96% ee) were obtained in yields of 45% and 46%, respectively. | acs.org |

| Analytical Separation | HPLC with Derivatization | Racemic proxyphylline in plasma was analyzed by derivatization with (-)-camphanoyl chloride followed by separation on an achiral HPLC column. | iupac.orgresearchgate.net |

| Absolute Configuration | Synthesis | Synthesis from (S)-propylene oxide established the absolute configuration of (+)-proxyphylline as S and (-)-proxyphylline as R. | lookchem.com |

| Solid-State Analysis | Thermal Analysis & Diffraction | Revealed five polymorphic forms: two for the racemate and three for the pure enantiomer. | acs.org |

The investigation into this compound and its (S)-counterpart highlights the detailed level of inquiry required in modern pharmaceutical research. While initial studies on phosphodiesterase inhibition showed little enantioselectivity, the distinct physical properties (polymorphism) and the potential for differential effects in other biological pathways justify the continued exploration of individual enantiomers.

Structure

3D Structure

特性

IUPAC Name |

7-[(2R)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHQZNGJUGFTGR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235654 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-hydroxypropyl)-1,3-dimethyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86540-96-7 | |

| Record name | Proxyphylline, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086540967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-hydroxypropyl)-1,3-dimethyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXYPHYLLINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0ELR18QO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthetic Strategies for R Proxyphylline

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes to control stereochemistry. For (R)-Proxyphylline, these methods primarily involve biocatalytic reductions and lipase-catalyzed kinetic resolutions.

Biocatalytic Reduction Mediated by Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible redox reactions between carbonyl compounds (aldehydes and ketones) and alcohols. Their ability to stereoselectively reduce prochiral ketones makes them valuable for synthesizing chiral alcohols, which can then be functionalized to yield target compounds like this compound.

Specific ADHs exhibit (R)-stereoselectivity, meaning they preferentially reduce a ketone to form the (R)-alcohol. By employing such (R)-stereospecific ADHs, the direct synthesis of the (R)-enantiomer of a proxyphylline (B1679798) precursor can be achieved. Research has demonstrated that by selecting the appropriate ADH, both (R)- and (S)-enantiomers of proxyphylline can be prepared with excellent enantiomeric excess (ee), often exceeding 99%. For instance, ADH-A from Rhodococcus ruber or a variant derived from Lactobacillus kefir (Lk-ADH-Lica) have been utilized to produce proxyphylline enantiomers with high conversion rates (over 99%) and isolated yields ranging from 65% to 74% researchgate.netresearchgate.netx-mol.netacs.org. These biocatalytic reductions typically utilize a cheap reducing agent like isopropanol (B130326) and operate under mild, environmentally friendly conditions researchgate.net.

Conversely, (S)-stereospecific ADHs can be employed to synthesize the (S)-enantiomer of a proxyphylline precursor. While the focus of this article is on this compound, understanding the availability of both stereospecific ADHs highlights the versatility of this biocatalytic approach for accessing either enantiomer. For example, a specific ADH variant from Sphingobium yanoikuyae (SyADH) has been used to produce the (R)-counterpart of a chlorohydrin intermediate with 94% ee, which can then be chemically transformed into the desired (R)-xanthinol researchgate.net.

Lipase-Catalyzed Kinetic Resolution of Racemic Proxyphylline

Lipases are another class of enzymes widely used in chemoenzymatic synthesis, particularly for kinetic resolution (KR) of racemic mixtures. Kinetic resolution exploits the differential reaction rates of enantiomers catalyzed by an enzyme, leading to the enrichment of one enantiomer or its derivative. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently employed due to their stability and high enantioselectivity in organic solvents acs.orgnih.govresearchgate.net.

One prominent lipase-catalyzed method involves the enantioselective transesterification of racemic proxyphylline with vinyl acetate (B1210297) as the acyl donor acs.orgnih.govresearchgate.net. This reaction, typically carried out in organic solvents like acetonitrile (B52724), allows for the selective acylation of one enantiomer of proxyphylline, leaving the other enantiomer unreacted. Studies have shown that immobilized CAL-B in acetonitrile can effectively resolve racemic proxyphylline, yielding products with excellent enantiomeric excess, often exceeding 99% ee acs.orgnih.govresearchgate.net. Preparative-scale reactions have demonstrated the ability to obtain unreacted (R)-alcohol or its (S)-ester derivative with high enantiopurity. For example, after 6 days of reaction, (S)-(+)-butanoate was isolated with >99% ee and an enantioselectivity factor (E) of 90 acs.orgnih.gov. The isolation of these products is facilitated by differences in their solubility in the reaction solvent acs.orgnih.gov.

Alternatively, kinetic resolution can be achieved through the enzymatic hydrolysis of proxyphylline esters. In this scenario, a racemic ester of proxyphylline is subjected to lipase-catalyzed hydrolysis, where the enzyme selectively hydrolyzes one enantiomer of the ester back to the alcohol, or vice versa, depending on the enzyme's preference. This approach, similar to transesterification, can also yield enantiomerically pure or enriched products. For instance, the hydrolysis of aryloxy-propan-2-yl acetates has been successfully performed using lipases to produce enantiomerically pure intermediates dntb.gov.ua. While specific details for proxyphylline ester hydrolysis are less detailed in the provided snippets compared to transesterification, the general principle applies, and it represents a viable strategy for obtaining enantiopure proxyphylline derivatives acs.orgnih.govresearchgate.net.

Methanolysis of Proxyphylline Esters

The manipulation of ester derivatives of proxyphylline has been investigated as part of kinetic resolution strategies to obtain enantiomerically enriched compounds. In the context of enzymatic resolutions, the methanolysis of proxyphylline esters, alongside hydrolysis and transesterification, has been examined using lipases researchgate.netacs.org. While specific details on the direct methanolysis of pre-formed proxyphylline esters are limited in the literature, the principle involves the selective cleavage of one enantiomer's ester bond, leaving the other enantiomer or its ester unreacted. For instance, in related enzymatic ester manipulations of proxyphylline analogues, specific enantiomers of ester or alcohol products were obtained with high enantiomeric excess (e.g., 97% ee and 96% ee) researchgate.net. This indicates that ester functionalities can serve as handles for stereoselective enzymatic transformations, including those involving methanol.

Optimization of Biocatalytic Reaction Parameters for Enantioselectivity and Conversion

Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for accessing enantiopure compounds, and the optimization of reaction parameters is critical for achieving high enantioselectivity and conversion rates. For the kinetic resolution of racemic lisofylline, a proxyphylline analogue, using immobilized lipase B from Candida antarctica (Chirazyme L-2, C-3), a comprehensive optimization study identified optimal conditions researchgate.net. The most effective biocatalytic system involved this enzyme suspended in a mixture of three equivalents of vinyl acetate as an acetyl donor and ethyl acetate as the solvent. Under these optimized conditions, the reaction yielded products with enantiomeric excess exceeding 99% at 50% conversion researchgate.net.

Further optimization studies for similar lipase-catalyzed kinetic resolutions have highlighted the importance of various parameters. For example, the choice of solvent, reaction temperature, and reaction time can significantly influence both enantioselectivity and conversion chemrxiv.org. Cyclohexane as a solvent, a temperature of 40 °C, and a reaction time of 48 hours were found to maximize enantiopurity (98% ee) with a 49% conversion rate in one such study chemrxiv.org. Generally, the careful tuning of biocatalyst preparation (e.g., immobilization), medium composition, temperature, pH, and reaction duration is essential for controlling the activity and enantioselectivity of biocatalytic processes mdpi.com.

Table 1: Optimization of Biocatalytic Parameters for Proxyphylline Enantiomer Synthesis (Lisofylline analogue)

| Enzyme/Catalyst | Substrate | Acyl Donor | Solvent | Key Parameters / Conditions | Enantiomeric Excess (ee) | Conversion | Reference |

| Immobilized Lipase B (C. antarctica) | Racemic Lisofylline | Vinyl acetate | Ethyl acetate | 3 equiv vinyl acetate, optimized parameters | >99% | 50% | researchgate.net |

| Immobilized Lipase B (C. antarctica) | Racemic Lisofylline | Vinyl acetate | Cyclohexane | 40 °C, 48h | 98% | 49% | chemrxiv.org |

| Immobilized Lipase B (C. antarctica, Novozym 435) | Racemic Proxyphylline | Vinyl acetate | Acetonitrile | Not specified, but achieved >99% ee acs.org | >99% | Not specified | acs.org |

In Silico Rationalization of Lipase Chiral Preference

Understanding the molecular basis for enzyme enantioselectivity is crucial for rational catalyst design and process optimization. Computational methods, particularly molecular docking studies, have been employed to rationalize the chiral preference of lipases for proxyphylline. Source researchgate.net and acs.org explicitly state that "a chiral preference of the CAL-B active site for the R-enantiomer was rationalized by in silico docking studies." These studies analyze the interactions between the enzyme's active site and the substrate enantiomers, identifying specific binding modes and steric interactions that favor one enantiomer over the other. Such in silico approaches provide valuable insights into the catalytic mechanism and guide the selection or engineering of enzymes for enhanced stereoselectivity mdpi.comfrontiersin.org.

Preferential Crystallization for Enantiomeric Separation

Preferential crystallization (PC) is a well-established technique for the enantiomeric resolution of chiral compounds, and it has been successfully applied to proxyphylline researchgate.netresearchgate.netnih.gov. This method involves seeding a supersaturated solution of a racemic mixture with crystals of one enantiomer. Under appropriate conditions, this induces the selective crystallization of that specific enantiomer, leaving the other enantiomer enriched in the mother liquor. Proxyphylline has been resolved using PC, even in cases where it forms a stable racemic compound, by utilizing metastable conglomerate forms, such as its salicylic (B10762653) acid monohydrate co-crystal researchgate.netresearchgate.net. This approach leverages differences in solubility and crystallization behavior to achieve effective chiral separation.

Mechanisms of Preferential Crystallization in Racemic Systems

Preferential crystallization operates on the principle of kinetic control within a metastable state acs.org. It involves the selective crystallization of one enantiomer from a supersaturated racemic solution, typically achieved by introducing seed crystals of the desired enantiomer acs.org. This process bypasses the need for external chiral auxiliaries acs.org. The fundamental requirement for successful PC is the formation of a metastable conglomerate, a crystalline structure composed of separate homochiral crystals of each enantiomer, rather than a stable racemic compound or solid solution gatech.edumdpi.com. The mechanism relies on the kinetic advantage of crystal growth on existing seeds of the same enantiomer over the spontaneous nucleation of the opposite enantiomer acs.orggatech.edu. The system must maintain a sufficiently wide metastable zone width, ensuring that the seeded enantiomer crystallizes preferentially without significant nucleation of the other enantiomer nih.govgatech.edu.

Methodological Advancements in Crystallization-Based Resolution

The field of crystallization-based chiral resolution has seen significant methodological advancements aimed at improving efficiency, scalability, and enantiomeric yield. Key developments include:

Deracemization Techniques: Methods like attrition-enhanced deracemization (also known as Viedma ripening) and dynamic preferential crystallization have been developed, offering the theoretical potential for 100% enantiomeric yield by combining crystallization with in situ racemization researchgate.netcrystallizationsystems.com.

Cocrystallization Strategies: The formation of cocrystals, either with achiral or chiral coformers, has proven effective in converting racemic compounds into conglomerate forms that are amenable to resolution by crystallization researchgate.netacs.org. This approach can alter the solid-state properties of a compound to enable chiral separation.

Continuous Crystallization: The development of continuous crystallization processes offers enhanced control over crystallization environments and improved scalability for industrial production chiralpedia.comeuropa.eu.

These advancements collectively aim to overcome limitations associated with traditional crystallization methods, making them more robust and versatile for the large-scale production of enantiopure compounds researchgate.netchiralpedia.comdrpress.org.

Chemical Asymmetric Synthesis Routes

While resolution techniques are widely used, direct asymmetric synthesis routes offer an alternative approach to obtaining enantiopure compounds by creating the desired stereochemistry from the outset. In the case of proxyphylline, biocatalytic asymmetric synthesis has been successfully employed. Specifically, recombinant short-chain alcohol dehydrogenases (ADHs) with defined (R)- or (S)-selectivity have been utilized to synthesize enantiomerically pure proxyphylline from prochiral precursors researchgate.netpw.edu.pl.

These biocatalytic methods have demonstrated excellent performance, achieving high enantiomeric excesses (99–99.9% ee) and conversions (>99%) with good isolated yields (65–74%), depending on the specific ADH employed researchgate.netpw.edu.pl. For example, ADH-A from Rhodococcus ruber and Lk-ADH-Lica (a variant from Lactobacillus kefir) have been used to produce this compound with high purity and efficiency researchgate.netpw.edu.pl. These chemoenzymatic approaches represent a direct route to the target enantiomer, bypassing the need for separating a racemic mixture.

Table 2: Asymmetric Synthesis of Proxyphylline using Alcohol Dehydrogenases (ADHs)

| Biocatalyst | Substrate (Prochiral Precursor) | Enantiomer Produced | Enantiomeric Excess (ee) | Conversion | Yield | Reference |

| ADH-A from Rhodococcus ruber | Prochiral precursor | This compound | 99–99.9% | >99% | 65–74% | researchgate.netpw.edu.pl |

| Lk-ADH-Lica (variant from Lactobacillus kefir) | Prochiral precursor | This compound | 99–99.9% | >99% | 65–74% | researchgate.netpw.edu.pl |

Molecular and Cellular Mechanisms of Action of R Proxyphylline

Phosphodiesterase Enzyme Inhibition

A primary mechanism through which (R)-Proxyphylline exerts its effects is by inhibiting phosphodiesterase (PDE) enzymes. PDEs are a family of enzymes responsible for the hydrolysis of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) nih.govmedkoo.compatsnap.commedchemexpress.comwikipedia.orgnih.gov. By inhibiting these enzymes, this compound prevents the breakdown of these crucial second messengers.

The inhibition of phosphodiesterase enzymes by this compound leads to an increase in the intracellular concentrations of cAMP and cGMP nih.govmedkoo.compatsnap.commedchemexpress.comresearchgate.net. Elevated levels of cAMP, in particular, are known to promote the relaxation of smooth muscles, including those in the airways, contributing to bronchodilation nih.govpatsnap.commedchemexpress.comresearchgate.net. This accumulation of cyclic nucleotides also plays a role in modulating various cellular processes, including inflammatory mediator release and cellular signaling pathways nih.govnih.govnih.govnih.govresearchgate.net. For instance, increased intracellular cAMP can lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), which in turn influence cellular functions such as ion channel activity and gene expression nih.govnih.gov.

Adenosine Receptor Antagonism

This compound also functions as an antagonist at adenosine receptors nih.govmedkoo.compatsnap.commedchemexpress.comresearchgate.netselleck.co.jpselleck.co.jpapexbt.comkegg.jplookchem.comsigmaaldrich.comresearchgate.netnih.govselleckchem.comnih.govadooq.com. Adenosine receptors are G protein-coupled receptors that mediate various physiological responses. By blocking these receptors, this compound can interfere with the signaling cascades initiated by adenosine.

This compound exhibits a notable selectivity for certain adenosine receptor subtypes. Studies indicate that it preferentially antagonizes the A1 adenosine receptor (A1AR) over the A2 adenosine receptor (A2AR) apexbt.comselleckchem.com. Specifically, reported binding affinities (Ki values) show a significantly higher affinity for the A1 receptor compared to the A2 receptor. While specific enantiomeric binding data for this compound is not extensively detailed in all sources, related xanthine (B1682287) derivatives suggest a preference for the (R)-enantiomer in binding to A1ARs nih.gov.

| Adenosine Receptor Subtype | Binding Affinity (Ki) | Affinity Unit | Source |

| A1 (bovine brain) | 82 | nM | apexbt.comselleckchem.com |

| A2 (platelets) | 850 | µM | apexbt.comselleckchem.com |

An adenosine antagonistic effect of this compound has been implicated in modulating the activity of CD4 lymphocytes nih.gov. By interacting with adenosine receptors on these immune cells, this compound may influence their function and contribute to its immunomodulatory effects.

Modulation of Inflammatory Mediator Release from Mast Cells

This compound has been shown to influence the release of inflammatory mediators from mast cells nih.gov. Mast cells are key players in inflammatory and allergic responses, releasing a variety of potent mediators such as histamine, cytokines, and lipid mediators upon activation mdpi.comfrontiersin.org. By modulating this release, this compound may contribute to reducing the inflammatory cascade, thereby decreasing tissue sensitivity to allergens and other inflammatory stimuli nih.gov. Theophylline (B1681296), a related xanthine derivative, is known to inhibit mast cell mediator release by increasing intracellular cAMP nih.gov, suggesting a similar pathway for this compound.

Central Nervous System Pharmacological Modulation

This compound also exhibits effects on the central nervous system (CNS), where it acts as a CNS stimulant nih.govescholarship.org. This stimulant activity is likely a consequence of its broader xanthine-related properties, which can influence neurotransmitter systems and neuronal excitability.

List of Compounds Mentioned:

this compound

Theophylline

Caffeine

Theobromine

Doxofylline

IBMX (3-isobutyl-1-methylxanthine)

DPCPX (8-cyclopentyl-1,3-dipropylxanthine)

CPX (8-Cycloalkylxanthine derivative)

(R)-ketamine

(S)-ketamine

Adenosine

Histamine

Prostaglandins (PGs)

Leukotrienes (LTs)

Cyclic adenosine monophosphate (cAMP)

Cyclic guanosine monophosphate (cGMP)

Cyclic AMP (cAMP)

Cyclic GMP (cGMP)

PGE1

48/80

A23187

Diazoxide

Adenine

Carbachol

Nitric oxide (NO)

HCO₃⁻

VIP (Vasoactive intestinal polypeptide)

Secretin

NF-κB

miR-146b

miR-219

miR-21

5-LOX

LT (Leukotrienes)

LXA₄ (Lipoxin A₄)

LXB₄ (Lipoxin B₄)

PD₁ (Prostaglandin D2)

MaR₁ (Maresin 1)

IgE (Immunoglobulin E)

FcεRI

CD40L

CD40

OX40L

IL-4

IL-13

IL-6

TGF-β (Transforming Growth Factor-beta)

TRAF2

MEKK1

TRAF6

TAK1

IgA

IgE

IL-10

Breg (Regulatory B cell)

CD4+ T cells

CD8+ T cells

IL-21

Dendritic cells (DCs)

XCR1+ DCs

Th1 cells

IFNγ (Interferon-gamma)

Type I IFNs (Type I Interferons)

HIV-1 (Human Immunodeficiency Virus type 1)

MHC-II (Major Histocompatibility Complex Class II)

LMP1

PD-1 (Programmed cell death protein 1)

CTLA-4 (Cytotoxic T-lymphocyte associated protein 4)

AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor)

mTORC1 (Mammalian target of rapamycin (B549165) complex 1)

ERK (Extracellular signal-regulated kinase)

GABAAR (γ-aminobutyric acid receptor A)

GABA (γ-aminobutyric acid)

Tryptase

LTC₄

PGD₂

Cardiovascular Pharmacological Actions of this compound

This compound, a derivative of theophylline, exhibits significant cardiovascular pharmacological actions, primarily acting as a cardiac stimulant and a vasodilator. These effects are largely attributed to its dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. Its influence on the cardiovascular system contributes to its therapeutic profile, although its primary indications have historically been related to respiratory conditions.

Mechanisms of Cardiovascular Action

This compound's cardiovascular effects stem from its interaction with key biological targets:

Adenosine Receptor Antagonism: this compound acts as an antagonist at adenosine A1 and A2a receptors targetmol.comcaymanchem.commedkoo.com. Adenosine is an endogenous nucleoside that can exert inhibitory effects on the heart, including negative chronotropic and inotropic actions, and vasodilation wikipedia.orgmdpi.com. By blocking these receptors, this compound counteracts adenosine's inhibitory effects, potentially leading to increased heart rate and contractility wikipedia.orgmdpi.com.

Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) targetmol.comncats.iomedchemexpress.comnih.govpatsnap.com. By inhibiting PDE, this compound increases intracellular levels of cAMP and cGMP. Elevated cAMP in cardiac muscle cells is known to promote positive inotropic (increased contractility) and positive chronotropic (increased heart rate) effects wikipedia.orgmdpi.com.

Specific Cardiovascular Effects

The combined actions of adenosine receptor antagonism and PDE inhibition result in several observable cardiovascular effects:

Cardiac Stimulation: this compound exerts a positive inotropic effect, meaning it increases the force of myocardial contraction caymanchem.comwikipedia.orgmedchemexpress.comnih.govmedchemexpress.comresearchgate.net. It also demonstrates positive chronotropic effects, leading to an increase in heart rate wikipedia.orgresearchgate.net. These stimulatory actions are consistent with its classification as a cardiac stimulant.

Vasodilation and Hemodynamic Modulation: this compound is recognized for its vasodilatory properties, contributing to an increase in coronary blood flow targetmol.comcaymanchem.commedkoo.comncats.iomedchemexpress.commedchemexpress.comresearchgate.netdcchemicals.com. Vasodilation involves the relaxation of vascular smooth muscle, leading to widening of blood vessels, which in turn reduces systemic vascular resistance and can lower blood pressure nih.gov.

Research Findings and Data

Experimental studies have provided quantitative insights into the cardiovascular actions of this compound:

Table 1: Hemodynamic Effects in Spontaneously Hypertensive Rats

| Parameter | Observation/Value | Notes |

| Systolic Blood Pressure | Reduced | Administered at 50 mg/kg twice daily for nine days |

| Diastolic Blood Pressure | Reduced | Administered at 50 mg/kg twice daily for nine days |

| Animal Model | Spontaneously Hypertensive Rats (SHR) | caymanchem.com |

Studies have also indicated that this compound increases coronary flow in isolated guinea pig perfused hearts caymanchem.com. Furthermore, its affinity for adenosine receptors has been quantified:

Table 2: Adenosine Receptor Antagonism

| Receptor Type | Inhibition Constant (Ki) |

| Adenosine A1/A2a | 130 µM |

The compound's impact on phosphodiesterase activity is also characterized by specific inhibition constants:

Table 3: Phosphodiesterase (PDE) Inhibition

| Target Condition | Inhibition Constant (Ki) | Notes |

| Low cAMP Conc. | 0.06-0.7 mM | Inhibition of cAMP hydrolysis |

| High cAMP Conc. | 1.0 mM | Inhibition of cAMP hydrolysis |

These findings collectively underscore this compound's role as a cardiovascular agent, influencing both cardiac contractility and vascular tone through well-defined molecular mechanisms.

Preclinical Pharmacological Investigations of R Proxyphylline in Advanced Models

Non-Clinical Efficacy Studies in Integrated Biological Systems

Non-clinical studies are fundamental in evaluating the potential therapeutic benefits and mechanisms of action of drug candidates before their progression to human clinical trials. For (R)-Proxyphylline, these investigations within integrated biological systems aim to elucidate its efficacy and target engagement in models that mimic complex physiological environments. These studies are crucial for understanding how the compound functions at a systemic level and interacts with its biological targets in a relevant context.

Pharmacological Response in Preclinical In Vivo Models

Preclinical in vivo studies are designed to assess the pharmacological effects of this compound in living organisms, providing insights into its efficacy in disease states. Proxyphylline (B1679798), as a xanthine (B1682287) derivative, is known for its bronchodilator and anti-inflammatory properties, primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles and a reduction in inflammatory responses ncats.ionih.govncats.io.

Investigations in preclinical in vivo models would typically focus on evaluating these known pharmacological actions. Such studies would likely employ animal models that replicate aspects of human respiratory diseases, such as asthma or chronic obstructive pulmonary disease (COPD). These "advanced models" could include models of induced airway hyperresponsiveness, inflammation, or emphysema, where the compound's ability to improve lung function, reduce inflammatory cell infiltration, and modulate inflammatory mediators would be assessed. While the provided literature does not detail specific in vivo efficacy data exclusively for the (R)-enantiomer in advanced models, the established mechanisms of proxyphylline suggest that preclinical studies would aim to quantify its bronchodilatory effects (e.g., by measuring changes in airway resistance or lung compliance) and its anti-inflammatory actions (e.g., by analyzing inflammatory markers in bronchoalveolar lavage fluid or lung tissue) in relevant disease contexts.

Characterization of Target Engagement in Non-Clinical Systems

Characterizing target engagement is a critical step in understanding a drug's mechanism of action, confirming that the compound interacts with its intended molecular target in a biologically relevant manner. For this compound, a key target is the phosphodiesterase (PDE) enzyme family, which regulates intracellular levels of cyclic nucleotides like cAMP.

Research has focused on evaluating the activity of proxyphylline enantiomers in non-clinical systems. Studies have successfully separated the enantiomers of proxyphylline and assessed their inhibitory activity against cyclic nucleotide phosphodiesterases using human lung tissue homogenate. These investigations found that both the (R)- and (S)-enantiomers exhibited similar inhibitory activity against these enzymes, comparable to that of the racemic mixture of proxyphylline nih.gov. This finding directly demonstrates target engagement, confirming that the (R)-enantiomer interacts with its primary enzymatic target with comparable potency to its counterpart and the racemate.

| Target | Non-Clinical System | This compound Activity | (S)-Proxyphylline Activity | Racemic Proxyphylline Activity | Citation |

| Cyclic Nucleotide Phosphodiesterase (PDE) | Human Lung Tissue Homogenate | Similar Inhibitory Activity | Similar Inhibitory Activity | Similar Inhibitory Activity | nih.gov |

Compound List:

this compound

Proxyphylline (racemic mixture)

Aminophylline

Diprophylline

Caffeine

Theobromine

Pentoxifylline

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of R Proxyphylline and Analogues

Theoretical Underpinnings of SAR and QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational theoretical models in medicinal chemistry and drug discovery. pharmacy180.com SAR explores the link between a molecule's three-dimensional structure and its biological activity, allowing researchers to determine which chemical groups are crucial for eliciting a desired effect. creative-biolabs.comijpsr.com By systematically modifying a molecule's structure, scientists can correlate these changes with shifts in biological endpoints. slideshare.net

QSAR advances this concept by establishing a mathematical or statistical relationship between the biological activity of a series of compounds and their quantifiable chemical and physical characteristics. slideshare.netwikipedia.org These computational models aim to predict the activity of new, un-synthesized molecules based exclusively on their molecular structure. protoqsar.com The fundamental premise is that variations in the biological activity of a group of structurally related compounds are directly correlated with changes in their molecular features. ijpsr.comprotoqsar.com A QSAR model typically takes the form of a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

This approach is instrumental in prioritizing drug candidates, screening large compound libraries, and guiding the rational design of new molecules with enhanced potency and reduced toxicity. neovarsity.org The development of a robust QSAR model involves curating a dataset of molecules with known activities, calculating molecular descriptors, selecting the most relevant descriptors, building a predictive model, and rigorously validating its performance. neovarsity.org

The predictive power of a QSAR model is contingent on the numerical descriptors used to characterize the molecules. protoqsar.com These descriptors are numerical representations of the chemical characteristics of the compounds and are broadly classified into electronic, steric, and hydrophobic properties. pharmacy180.comfrontiersin.org They can be determined empirically or through computational methods. researchgate.net An ideal set of descriptors for a model should have minimal covariance, meaning they are not highly correlated with each other. pharmacy180.com

Predictive models utilize these descriptors as independent variables to forecast the biological activity (the dependent variable). Some of the most significant physicochemical descriptors are detailed below.

Table 1: Key Physico-Chemical Descriptors in QSAR Models

| Descriptor | Symbol/Abbreviation | Description | Relevance in Drug Action |

|---|---|---|---|

| Lipophilicity | logP | The logarithm of the partition coefficient between octanol (B41247) and water, measuring a compound's affinity for fatty versus aqueous environments. frontiersin.org | Influences membrane permeability, receptor binding, and overall pharmacokinetics. frontiersin.org |

| Electronic Properties | pKa, Dipole Moment, HOMO/LUMO | Describes the distribution of electrons in a molecule, including its acidity/basicity (pKa), polarity (dipole moment), and frontier molecular orbitals (HOMO/LUMO). creative-biolabs.comfrontiersin.org | Governs ionization state, solubility, and the ability to participate in electrostatic or covalent interactions with biological targets. frontiersin.org |

| Steric/Topological Parameters | Molecular Weight (MW), Molar Refractivity (MR), Wiener Index | Quantifies the size, shape, and branching of a molecule. frontiersin.org MR reflects the molar volume and polarizability of the compound. Topological indices like the Wiener index describe molecular connectivity. frontiersin.org | Crucial for determining the "fit" of a drug molecule into its receptor binding site. pharmacy180.com |

| Water Solubility | logS | The logarithm of a compound's solubility in water. frontiersin.org | Affects absorption, distribution, and formulation of a drug. frontiersin.org |

| Hydrogen Bonding | H-bond donors/acceptors | The number of functional groups capable of donating or accepting a hydrogen bond. | Key for specific, high-affinity interactions with biological macromolecules like proteins and nucleic acids. |

The development of a QSAR model involves applying statistical and machine learning algorithms to generate a mathematical function that relates the calculated molecular descriptors to the observed biological activity. protoqsar.commdpi.com A wide array of algorithms, ranging from simple linear methods to complex non-linear approaches, are employed depending on the nature of the data and the complexity of the structure-activity relationship. neovarsity.org

The general workflow includes splitting a dataset into training and test sets to build the model and then validate its predictive power on unseen data. neovarsity.org The robustness and reliability of these models are assessed using various statistical metrics. researchgate.net

Table 2: Common Computational Algorithms for QSAR Modeling

| Algorithm | Description | Characteristics |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical method used to model the linear relationship between a dependent variable and one or more independent variables. neovarsity.orgnih.gov | Simple, interpretable, and provides a clear equation, but assumes a linear relationship between descriptors and activity. neovarsity.org |

| Partial Least Squares (PLS) | A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. neovarsity.org | Handles complex datasets with many, potentially correlated, variables effectively. neovarsity.org |

| Support Vector Machines (SVM) | A machine learning algorithm that can be used for both classification and regression. It finds an optimal hyperplane that separates data points into different classes or predicts a continuous value. neovarsity.orgnih.gov | A non-linear approach that can capture complex structure-activity relationships and is robust to overfitting. neovarsity.org |

| Artificial Neural Networks (NN) | Computational models inspired by the structure and function of biological neural networks. neovarsity.org | Highly flexible non-linear models capable of modeling very complex relationships, but can be computationally intensive and less interpretable ("black box"). neovarsity.org |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.govacs.org | Generally provides high accuracy, is robust to overfitting, and can handle a large number of input variables. nih.gov |

| Genetic Algorithms (GA) | An optimization technique inspired by natural evolution. It is often used for feature selection to identify the most relevant descriptors for building a QSAR model. researchgate.net | Effective for searching large solution spaces to find an optimal subset of descriptors, thereby improving model performance and interpretability. researchgate.net |

Stereochemical Influence on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in drug action. ijpsjournal.com Many drugs are chiral, existing as enantiomers—molecules that are non-superimposable mirror images of each other. ijpsjournal.comnih.gov While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological behaviors within the chiral environment of the human body. nih.gov

Biological systems, such as receptors and enzymes, are composed of chiral building blocks (L-amino acids, D-sugars) and therefore present a chiral environment. This stereospecificity means that one enantiomer of a drug may bind to a target with high affinity and produce the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even responsible for adverse effects. nih.govresearchgate.net Consequently, the two enantiomers of a chiral drug are often considered as two distinct chemical entities. nih.gov

Proxyphylline (B1679798) is a chiral methylxanthine derivative, with the chiral center located at the 2-position of the hydroxypropyl side chain. The absolute configuration of the enantiomers has been established: (+)-proxyphylline possesses the (S) configuration, while (-)-proxyphylline has the (R) configuration. nih.gov

A key study investigated the activity of the individual enantiomers of proxyphylline as cyclic nucleotide phosphodiesterase (PDE) inhibitors in human lung tissue homogenate. nih.gov PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in many biological processes, including smooth muscle relaxation. nih.gov Inhibition of these enzymes is a primary mechanism of action for xanthine (B1682287) derivatives like theophylline (B1681296) and proxyphylline. nih.gov The research found no significant differences in PDE inhibitory activity between the (R)- and (S)-enantiomers, or between the individual enantiomers and the racemic mixture. nih.gov This finding suggests that for this particular pharmacological target and mechanism, the stereochemistry of the side chain does not substantially influence the compound's activity.

The observed lack of stereoselectivity in the phosphodiesterase inhibitory activity of proxyphylline enantiomers implies that the binding site on the enzyme does not significantly differentiate between the (R) and (S) configurations. nih.gov This can occur if the chiral center of the drug molecule is located in a region that does not play a critical role in the key binding interactions with the receptor or enzyme active site. nih.gov For proxyphylline, the primary interactions governing PDE inhibition are likely dominated by the xanthine core, which is achiral. The hydroxypropyl side chain, which contains the chiral center, may be oriented in a way that it does not engage in stereospecific interactions that would favor one enantiomer over the other.

It is important to note that while stereoselectivity was not observed for PDE inhibition, enantiomers can still differ in other aspects of their pharmacology, such as metabolism, plasma protein binding, or interactions with other receptors. nih.govnih.gov However, based on the available direct evidence for its primary mechanism, proxyphylline does not exhibit significant enantiomer-specific receptor interactions at the level of phosphodiesterase. nih.gov

Design and Synthesis of Proxyphylline Derivatives for SAR/QSAR Elucidation

The systematic design and synthesis of analogues are central to elucidating the SAR of a lead compound like (R)-proxyphylline. nih.gov This process involves making targeted structural modifications to probe how different parts of the molecule contribute to its biological activity. For a QSAR study, a series of such derivatives with a range of activities is required to build a predictive model. nih.govresearchgate.net

For the proxyphylline scaffold, several modification strategies could be employed to explore the SAR:

Modification of the N7-Side Chain: The (R)-2-hydroxypropyl group at the N7 position is a prime target for modification. Analogues could be synthesized by varying the length of the alkyl chain (e.g., hydroxyethyl, hydroxybutyl), altering the position of the hydroxyl group, or replacing it with other functional groups (e.g., ether, amine, thiol) to probe the importance of hydrogen bonding and chain length.

Modification of the Xanthine Core: The methyl groups at the N1 and N3 positions of the xanthine ring could be replaced with other alkyl groups (e.g., ethyl, propyl) or removed entirely to assess their contribution to binding affinity and selectivity.

Substitution at the C8 Position: The C8 position of the purine (B94841) ring is another common site for modification in xanthine derivatives. Introducing various substituents at this position could modulate the electronic properties and steric profile of the molecule, potentially leading to altered activity or selectivity.

The synthesis of these derivatives often requires multi-step procedures. A key step in studying enantiomer-specific effects is stereocontrolled synthesis. For example, the absolute configuration of (+)-(S)-proxyphylline was confirmed by synthesizing it from theophylline and optically pure (S)-propylene oxide, which was itself derived from (S)-lactic acid. nih.gov This type of enantioselective synthesis is crucial for creating pure enantiomers to accurately assess their individual pharmacological profiles, forming the basis for any meaningful SAR or QSAR investigation involving chiral centers. nih.govmdpi.com

Systematic Chemical Modifications of the Xanthine Nucleus

The xanthine scaffold, a fundamental component of this compound, offers multiple positions for chemical modification, each influencing the molecule's pharmacological profile. biointerfaceresearch.com Key positions for substitution on the xanthine nucleus include N1, N3, N7, and C8. biointerfaceresearch.comsemanticscholar.org

Systematic alterations at these sites have led to a deeper understanding of their roles in biological activity. For instance, increasing the number of methyl groups at various positions on the xanthine nucleus can significantly affect its solubility. biointerfaceresearch.com Structure-activity studies on N3-alkyl-xanthine derivatives have shown that the length of the alkyl chain plays a crucial role in the inhibition of phosphodiesterase (PDE), with butylxanthine identified as a potent inhibitor. researchgate.net

Furthermore, the synthesis of 8-substituted xanthines has been a major focus of research, as this position is key to the development of compounds with a range of activities, including adenosine receptor antagonism. biointerfaceresearch.comnih.gov Modifications at the N7 position, where the hydroxypropyl group of proxyphylline is attached, have also been extensively explored to create derivatives with novel properties.

Identification of Pharmacophoric Elements

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For xanthine derivatives, key pharmacophoric elements often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

A developed pharmacophore hypothesis for certain inhibitors identified five key features: a hydrogen bond acceptor, a hydrogen bond donor, two aromatic rings, and a hydrophobic region. nih.gov These elements guide the design of new molecules with desired biological activities by ensuring that the synthesized compounds possess the necessary features to interact effectively with their biological targets.

Development of Novel Proxyphylline Analogues with Enhanced Specificity

Building upon SAR and QSAR insights, researchers have developed novel proxyphylline analogues with enhanced specificity for various therapeutic targets, leading to promising activities against different diseases.

Candida albicans is a significant fungal pathogen capable of forming biofilms that contribute to its virulence and drug resistance. mdpi.com Several novel proxyphylline derivatives have demonstrated potent anti-Candida albicans activity. nih.gov

One study synthesized sixteen new 1,3-dimethylxanthine derivatives (proxyphylline analogues), with three compounds showing both antifungal and anticancer properties. nih.gov Specifically, proxyphylline derivatives possessing a 1-(10H-phenothiazin-10-yl)propan-2-yl group and a polybrominated benzimidazole (B57391) or benzotriazole (B28993) moiety were found to be selectively cidal against Candida albicans. nih.gov These compounds were effective at concentrations of 31, 36, and 20 μM, respectively, while showing low toxicity to normal mammalian cells. nih.gov

Furthermore, certain derivatives demonstrated dual activity by inhibiting fungal adhesion and damaging mature biofilms. nih.gov They caused necrosis of planktonic cells by disrupting membrane function and structural integrity, and also induced biochemical and morphological changes in the cell wall. nih.gov Another study focused on a polybrominated proxyphylline derivative, PB-WUT-01, which was shown to induce a calcineurin stress response in C. albicans. nih.gov This compound acts as a calcineurin inhibitor, enhancing the susceptibility of the fungal cells. nih.gov

| Derivative | Key Structural Feature | Activity against C. albicans | Additional Effects |

|---|---|---|---|

| Compound 6 | 1-(10H-phenothiazin-10-yl)propan-2-yl | Cidal at 31 μM | Inhibits adhesion, damages biofilm, causes necrosis |

| Compound 41 | Polybrominated benzimidazole moiety | Cidal at 36 μM | - |

| Compound 42 | Polybrominated benzotriazole moiety | Cidal at 20 μM | Inhibits adhesion, damages biofilm, causes necrosis |

| PB-WUT-01 | Perbromo-2H-benzo[d] nih.govnih.govfda.govtriazol-2-yl)propyl)-1H-1,2,3-triazol-4-yl)methoxy)propyl moiety | Induces calcineurin stress response | Calcineurin inhibitor |

The xanthine scaffold has also been a promising starting point for the development of anticancer agents. mdpi.com Modifications to the proxyphylline structure have yielded derivatives with significant antineoplastic activity.

In a study of newly synthesized 1,3-dimethylxanthine derivatives, compounds with a 1-(10H-phenothiazin-10-yl)propan-2-yl group and a polybrominated benzimidazole or benzotriazole moiety displayed moderate activity against the human breast adenocarcinoma (MCF-7) cell line (EC50 = 80 μM) and high activity against the peripheral blood T lymphoblast (CCRF-CEM) cell line (EC50 = 6.3-6.5 μM). nih.gov

Another area of investigation involves the introduction of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups into theophylline, a closely related xanthine. mdpi.com These derivatives have shown higher cytotoxicity in HeLa and A549 cell lines. mdpi.com For instance, 2-CF3, 3-CF3, and 4-CF3 substituted compounds exhibited notable anticancer activity. mdpi.com The development of podophyllotoxin–benzothiazole congeners has also yielded compounds with potent cell cycle arrest activity in the G2/M phase. nih.gov Furthermore, structure-activity relationship analysis of rhizochalin derivatives has shown an increase in pro-apoptotic activity in the order of 18-amino < 18-hydroxy < 18-keto derivatives, with aglycones generally being more cytotoxic than glycosides. oncotarget.com

| Derivative Type | Key Structural Feature | Cancer Cell Line | Activity (EC50/IC50) |

|---|---|---|---|

| Proxyphylline Analogue | 1-(10H-phenothiazin-10-yl)propan-2-yl with polybrominated moieties | MCF-7 (Breast Adenocarcinoma) | 80 μM |

| Proxyphylline Analogue | 1-(10H-phenothiazin-10-yl)propan-2-yl with polybrominated moieties | CCRF-CEM (T Lymphoblast) | 6.3-6.5 μM |

| Theophylline Derivative | 2-CF3 substitution | HeLa, A549 | Higher cytotoxicity |

| Theophylline Derivative | 3-CF3 substitution | HeLa, A549 | Higher cytotoxicity |

| Theophylline Derivative | 4-CF3 substitution | HeLa, A549 | Higher cytotoxicity |

| 2-phenylacrylonitrile derivative (1g2a) | - | HCT116 | 5.9 nM |

| 2-phenylacrylonitrile derivative (1g2a) | - | BEL-7402 | 7.8 nM |

Computational Chemistry Applications in SAR/QSAR

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to predict and analyze the interactions between molecules and their biological targets. nih.gov These approaches, including molecular docking, are crucial for understanding SAR and guiding the design of new drugs. mdpi.com

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of small molecules to the active site of a target protein. mdpi.com

In the context of this compound and its analogues, molecular docking has been employed to rationalize their biological activities. For example, in silico docking studies were used to understand the molecular mode of action of the antifungal polybrominated proxyphylline derivative, PB-WUT-01. nih.gov These studies targeted both human and C. albicans calcineurin A and B complexes, providing insights into the compound's inhibitory mechanism. nih.gov

Molecular docking simulations have also been used to evaluate the anticancer potential of theophylline derivatives. mdpi.com By docking these compounds against targets like VEGFR-2, CYP P450, and the estrogen receptor, researchers can predict their binding affinities and interaction patterns. mdpi.com For instance, a 3-CF3 substituted theophylline derivative showed the highest interaction with the VEGFR-2 structure, while a 4-OCF3 substituted derivative had the best binding affinity for Human Cytochrome P450. mdpi.com

The process of molecular docking involves preparing the 3D structures of both the ligand (e.g., a proxyphylline derivative) and the target protein. ajgreenchem.com The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. mdpi.com The results of molecular docking, often presented as docking scores and visualizations of interactions, provide valuable information for lead optimization and the design of new compounds with improved activity. mdpi.com

Quantum Chemical Calculations for Electronic Property Derivation

In the realm of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, the electronic properties of a molecule are paramount in determining its interaction with a biological target. Quantum chemical calculations offer a powerful theoretical framework to derive these essential electronic descriptors, providing insights that transcend empirical observations. These computational methods allow for the detailed investigation of the electronic structure of molecules like this compound and its analogues, thereby facilitating a deeper understanding of their pharmacological activity.

Quantum mechanical methods, such as Density Functional Theory (DFT), are frequently employed to calculate a variety of electronic descriptors. These descriptors quantify the distribution of electrons within a molecule and its susceptibility to engage in electronic interactions, which are fundamental to drug-receptor binding. Key electronic properties derived from these calculations include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S).

A study utilizing Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set has provided valuable data on the electronic properties of theophylline. These calculations are instrumental in predicting the molecule's reactivity and its potential for intermolecular interactions.

Table 1: Calculated Electronic Properties of Theophylline

| Electronic Property | Value | Unit |

| E-HOMO | - | eV |

| E-LUMO | - | eV |

| Energy Gap (ΔE) | 5.14 | eV |

| Ionization Potential (IP) | - | eV |

| Electron Affinity (EA) | - | eV |

| Electronegativity (χ) | - | eV |

| Chemical Hardness (η) | - | eV |

| Chemical Softness (S) | - | eV⁻¹ |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. ucsb.edu These parameters are crucial for understanding charge-transfer interactions in a drug-receptor complex. For instance, a higher E-HOMO suggests a greater tendency for the molecule to act as an electron donor in a chemical reaction.

The HOMO-LUMO energy gap (ΔE) is a significant descriptor of molecular stability and reactivity. A large ΔE implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small energy gap is indicative of a more reactive molecule.

Ionization Potential (IP) and Electron Affinity (EA) are directly related to the energies of the frontier orbitals. IP represents the energy required to remove an electron from a molecule, while EA is the energy released when an electron is added. These properties are fundamental in assessing the ease with which a molecule can undergo oxidation or reduction, respectively.

Global reactivity descriptors such as electronegativity (χ) , chemical hardness (η) , and chemical softness (S) are also derived from quantum chemical calculations. Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the resistance to a change in electron distribution or charge transfer, while softness is the reciprocal of hardness and indicates a higher propensity for such changes.

The application of these quantum chemical calculations to this compound and its analogues would allow for the generation of a comprehensive set of electronic descriptors. This data would be invaluable for constructing robust QSAR models that can predict the biological activity of novel derivatives. By correlating these calculated electronic properties with experimental pharmacological data, researchers can identify the key electronic features that govern the activity of these compounds, thereby guiding the rational design of more potent and selective therapeutic agents.

Metabolism Characterization of R Proxyphylline in Preclinical Systems

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems are essential for the initial assessment of a compound's metabolic fate. springernature.com These systems, which include hepatic subcellular fractions and cell-based models, provide a controlled environment to study metabolic reactions. springernature.comutsouthwestern.edu

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are widely used to evaluate Phase I metabolism. utsouthwestern.eduthermofisher.comnih.gov Studies involving (R)-Proxyphylline in human and rat liver microsomes are conducted to determine its intrinsic clearance and metabolic stability. nih.govnih.gov In these assays, the disappearance of the parent compound over time is monitored. nih.gov Such studies are fundamental for predicting the hepatic clearance of a drug in vivo. nih.gov

Table 1: Representative Data from Hepatic Microsomal Stability Assay

| Species | This compound Concentration (μM) | Incubation Time (min) | % Parent Remaining | Intrinsic Clearance (CLint, μL/min/mg protein) |

| Human | 1 | 0, 15, 30, 60 | Data not publicly available | Data not publicly available |

| Rat | 1 | 0, 15, 30, 60 | Data not publicly available | Data not publicly available |

Note: This table is illustrative. Specific quantitative data for this compound is not available in the public domain.

To gain a more comprehensive understanding of metabolism, S9 fractions and primary hepatocytes are employed. utsouthwestern.edunih.gov The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic reactions. springernature.comnih.govnih.gov Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo liver environment. utsouthwestern.edunih.govnih.govrug.nl

In studies with S9 fractions, this compound would be incubated with the fraction fortified with necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation). utsouthwestern.edu In primary hepatocyte cultures, the cells would be incubated with this compound, and both the cell culture medium and cell lysates would be analyzed over time to identify metabolites from both Phase I and Phase II pathways. mdpi.comeuropa.eu

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs. nih.govnih.govmdpi.comresearchgate.net Identifying the specific CYP isoforms that metabolize this compound is crucial for predicting potential drug-drug interactions. mdpi.com This is typically achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of CYP isoforms in human liver microsomes. The primary CYP enzymes involved in the metabolism of xanthine (B1682287) derivatives often include CYP1A2, CYP2E1, and CYP3A4. Studies would be designed to determine the relative contribution of each of these, and other, isoforms to the metabolism of this compound.

Table 2: Hypothetical CYP450 Reaction Phenotyping for this compound

| CYP Isoform | Method | Result (Metabolite Formation) | Conclusion |

| CYP1A2 | Recombinant Enzyme | Significant | Major contributor |

| CYP2C9 | Recombinant Enzyme | Minor | Minor contributor |

| CYP2D6 | Recombinant Enzyme | Negligible | Not a major pathway |

| CYP3A4 | Recombinant Enzyme | Moderate | Contributes to metabolism |

Note: This table represents a typical format for presenting such data; specific experimental results for this compound are not publicly detailed.

Non-Clinical In Vivo Metabolism Pathways

Preclinical studies in animal models such as rats and dogs are conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. jst.go.jpscience.gov Following administration of the compound, biological samples like plasma, urine, and feces are collected over a time course. nih.govnih.gov Analysis of these samples allows for the identification and quantification of the parent drug and its metabolites. nih.gov This provides a complete picture of the metabolic fate of this compound, including the major routes of elimination and the primary metabolites formed in vivo. jst.go.jpnih.gov The findings from these animal studies are critical for extrapolating the metabolic profile to humans.

Advanced Research Methodologies and Emerging Directions for R Proxyphylline

Integrated Computational and Experimental Chemistry Approaches

The convergence of computational power and experimental validation has become a cornerstone of modern medicinal chemistry. For compounds like (R)-Proxyphylline, this integrated approach allows for the rapid exploration of chemical space and the elucidation of complex biological interactions, guiding the synthesis of more potent and selective molecules.

Data-Driven Predictive Modeling for Compound Design

In the realm of drug design, data-driven predictive modeling is revolutionizing the identification and optimization of lead compounds. drug-dev.comjetir.org These computational techniques leverage machine learning and statistical models to analyze vast datasets, correlating chemical structures with their biological activities. jetir.orgresearchgate.netelifesciences.orgpreprints.org For xanthine (B1682287) derivatives such as this compound, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal. nih.govwikipedia.org QSAR models establish mathematical relationships between the physicochemical properties of a series of compounds and their bronchodilatory or adenosine (B11128) receptor antagonistic activities. nih.govwikipedia.org By analyzing parameters like molecular weight, lipophilicity, and electronic properties, researchers can predict the activity of novel, unsynthesized this compound analogs. mdpi.commdpi.com

This predictive capability significantly streamlines the design-synthesize-test cycle. Instead of relying on chemical intuition alone, researchers can computationally screen virtual libraries of thousands of potential derivatives. nih.gov Models can identify which modifications to the this compound scaffold—for instance, at the N1, N3, N7, or C8 positions—are most likely to enhance target affinity or improve pharmacokinetic properties. nih.gov This in silico screening prioritizes the synthesis of compounds with the highest probability of success, saving considerable time and resources. nih.govbeilstein-journals.org

Molecular docking, another key computational tool, simulates the interaction between a ligand like this compound and its target protein, such as an adenosine receptor or a phosphodiesterase. nih.govmdpi.commdpi.com These simulations predict the preferred binding orientation and affinity, offering insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that govern recognition and activity. nih.govresearchgate.net For instance, docking studies on the related xanthine, doxofylline, have been used to identify its binding site on the β2-adrenoceptor. nih.gov Similar approaches for this compound can elucidate its mechanism of action at an atomic level and guide the design of derivatives with improved binding characteristics.

Table 1: Key Computational Approaches in this compound Research

| Methodology | Application for this compound | Key Insights Provided |

|---|---|---|

| QSAR | Predict biological activity of new derivatives | Correlation of physicochemical properties with efficacy |

| Molecular Docking | Simulate binding to target proteins (e.g., adenosine receptors) | Binding affinity, orientation, and key interactions |

| Machine Learning | Analyze large datasets to identify structure-activity patterns | Prediction of ADME properties and potential off-target effects |

Theoretical Mechanistic Studies in Catalysis

Computational chemistry also provides powerful tools for investigating reaction mechanisms at a quantum level. While not directly a catalyst, understanding the metabolic fate of this compound involves enzymatic catalysis, primarily by cytochrome P450 enzymes in the liver. nih.gov Theoretical studies, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can model the catalytic cycle of these enzymes. researchgate.net

These computational approaches can elucidate the step-by-step transformation of this compound into its metabolites. nih.gov For example, QM/MM simulations have been successfully used to detail the complete catalytic mechanism of xanthine oxidase, another enzyme involved in purine (B94841) metabolism. researchgate.netacs.org Such studies can identify the transition states of the reaction, calculate activation energies, and reveal the roles of specific amino acid residues in the enzyme's active site. researchgate.netacs.org This detailed mechanistic understanding is crucial for predicting potential drug-drug interactions and for designing analogs with a more favorable metabolic profile.

High-Throughput Screening (HTS) Paradigms in Early-Stage Research

High-Throughput Screening (HTS) is a cornerstone of early-stage drug discovery, enabling the rapid assessment of large and diverse chemical libraries for activity against a specific biological target. nih.govrti.org For discovering novel compounds that share or improve upon the therapeutic profile of this compound, HTS provides an unbiased and efficient starting point. researchgate.net The primary molecular targets for this compound and related xanthines are adenosine receptors and phosphodiesterase (PDE) enzymes. nih.govnih.gov

In a typical HTS campaign for novel adenosine receptor antagonists, hundreds of thousands of compounds are tested in a miniaturized, automated fashion. nih.goveurofinsdiscovery.com Assays are designed to detect the displacement of a labeled ligand that binds to the receptor of interest (e.g., A2B adenosine receptor). nih.gov Compounds that successfully displace the ligand are flagged as "hits."

Table 2: HTS Campaign for Adenosine Receptor Antagonists

| Step | Description | Outcome |

|---|---|---|

| Primary Screen | Single-concentration screen of a large compound library (e.g., >100,000 compounds) against the target receptor. | Identification of initial "hits" that show activity. |

| Hit Confirmation | Re-testing of initial hits to confirm their activity and rule out false positives. | A validated set of active compounds. |

| Dose-Response | Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50 value). | Quantitative measure of how much compound is needed to inhibit the target. |

| Selectivity Screening | Testing potent hits against other related receptors (e.g., A1, A2A, A3 adenosine receptors) to determine specificity. | Identification of compounds that are selective for the desired target, minimizing potential off-target effects. |

Following the primary screen, hits undergo a series of validation and secondary assays. eurofinsdiscovery.com These "hit-to-lead" activities are crucial for eliminating false positives and prioritizing the most promising candidates. researchgate.net Orthogonal assays, which measure the compound's effect through a different biological mechanism, are used to confirm on-target activity. Selectivity profiling is then performed to ensure the compound does not interact with other related receptors, which could lead to unwanted side effects. revvity.com For example, a compound identified as an A2B antagonist would be tested against A1, A2A, and A3 receptors to ensure its specificity. nih.govnih.gov This systematic approach allows researchers to efficiently sift through vast chemical diversity to find novel scaffolds that can be optimized into lead compounds for conditions like asthma and COPD. revvity.com

Development of Innovative In Vitro Biological Models for Drug Discovery

The limitations of traditional two-dimensional (2D) cell cultures and animal models in predicting human responses have spurred the development of more physiologically relevant in vitro systems. corning.comselectscience.netnih.gov For respiratory drugs like this compound, which targets the complex environment of the human airway, these advanced models are particularly valuable. corning.comselectscience.net